molecular formula C11H12ClNO4 B13577913 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride

Katalognummer: B13577913
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: GRZCBLBQWQWJHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride is unique due to its dual furan ring structure, which enhances its reactivity and potential for various chemical modifications. This structural feature distinguishes it from other furan derivatives and contributes to its diverse applications in scientific research and industry.

Eigenschaften

Molekularformel

C11H12ClNO4

Molekulargewicht

257.67 g/mol

IUPAC-Name

5-[(furan-2-ylmethylamino)methyl]furan-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H11NO4.ClH/c13-11(14)10-4-3-9(16-10)7-12-6-8-2-1-5-15-8;/h1-5,12H,6-7H2,(H,13,14);1H

InChI-Schlüssel

GRZCBLBQWQWJHZ-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)CNCC2=CC=C(O2)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.